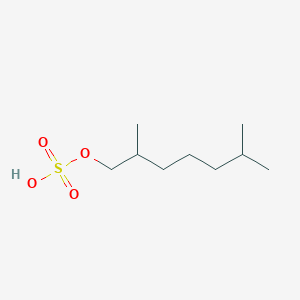
2,6-Dimethylheptyl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethylheptyl hydrogen sulfate is an alkyl sulfate that is the sulfuric ester of 2,6-dimethylheptan-1-ol. It has a role as a Daphnia pulex metabolite and a kairomone. It derives from a 2,6-dimethylheptan-1-ol. It is a conjugate acid of a 2,6-dimethylheptyl sulfate.
Scientific Research Applications
Marine Biology and Ecology
2,6-Dimethylheptyl sulfate has been isolated from various marine organisms, indicating its significance in marine biology. For instance, it was first isolated from a marine ascidian from Policitor adriaticus Drasche, where its absolute stereochemistry was determined using 1H-NMR analysis (Rosa et al., 1997). Additionally, this compound showed cytotoxicity in the Artemia salina bioassay, suggesting potential bioactive properties.
Antibacterial and Antifungal Properties
2,6-Dimethylheptyl sulfate has demonstrated antibacterial and antifungal properties. It was identified in the hepatopancreas of the ascidian Halocynthia roretzi, with its structure determined through spectral analysis (Tsukamoto et al., 1994). This finding highlights its potential application in developing new antibacterial and antifungal agents.
Cytotoxic Activity
Research on the Mediterranean ascidian Halocynthia papillosa has led to the isolation of 2,6-dimethylheptyl sulfate, among other compounds, which displayed cytotoxic activity in vitro (Aiello et al., 2000). This suggests its potential use in cancer research and therapy.
Role in Phytoplankton Defense
In a study involving Daphnia pulex, 2,6-dimethylheptyl sulfate was identified as a kairomone that induced morphological defense in the freshwater phytoplankton Scenedesmus gutwinskii (Yasumoto et al., 2006). This discovery is significant for understanding ecological interactions and defense mechanisms in aquatic ecosystems.
Environmental Chemistry
2,6-Dimethylheptyl sulfate's presence in the environment, particularly in the Los Angeles atmosphere, was confirmed, highlighting its role in atmospheric chemistry (Eatough et al., 1986). This indicates its significance in air quality studies and environmental monitoring.
Biochemical Interactions
In the field of biochemistry, the interactions of 2,6-dimethylheptyl sulfate with other compounds, such as its effect on the biological oxidation of sulfide under specific conditions, have been studied, contributing to our understanding of biochemical processes (van den Bosch et al., 2009).
properties
Product Name |
2,6-Dimethylheptyl hydrogen sulfate |
|---|---|
Molecular Formula |
C9H20O4S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
2,6-dimethylheptyl hydrogen sulfate |
InChI |
InChI=1S/C9H20O4S/c1-8(2)5-4-6-9(3)7-13-14(10,11)12/h8-9H,4-7H2,1-3H3,(H,10,11,12) |
InChI Key |
LICTUMJMBMBMQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)COS(=O)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



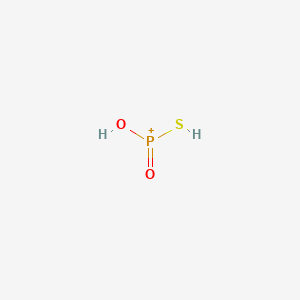
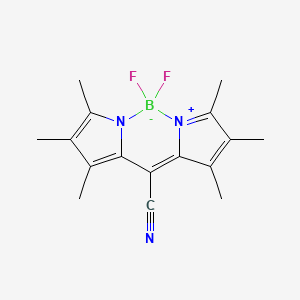
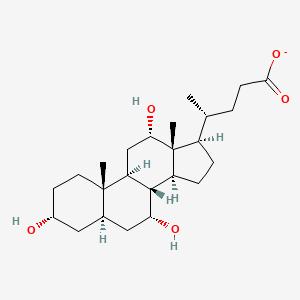
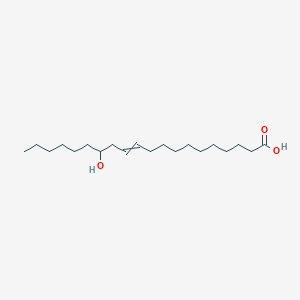
![1-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidine-2,4-dione](/img/structure/B1259204.png)
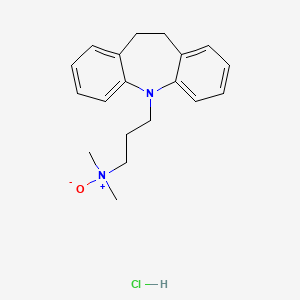
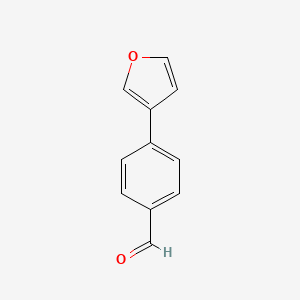
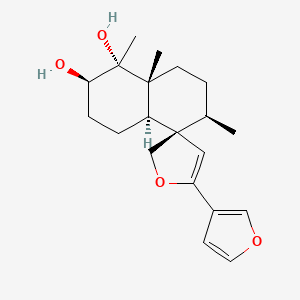
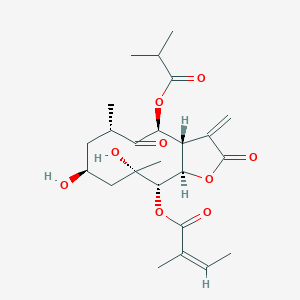

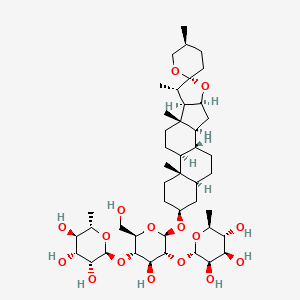
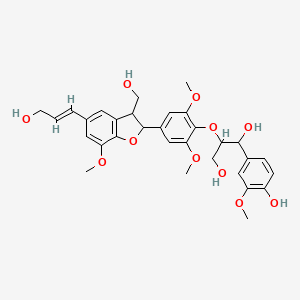
![methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B1259218.png)
